Anti-inflammatory agent 17
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Overview
Description
Anti-inflammatory agent 17 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 17 typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and advanced purification techniques, such as chromatography, is common to ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Anti-inflammatory agent 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in research to understand the molecular basis of inflammation and to identify new therapeutic targets.
Industry: It is used in the development of new pharmaceuticals and as an additive in formulations to enhance anti-inflammatory properties.
Mechanism of Action
The mechanism of action of anti-inflammatory agent 17 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. It primarily targets cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
- Aspirin
- Ibuprofen
- Celecoxib
- Naproxen
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-[5-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO5/c1-21(2)10-3-11-26-15-6-9-18(23)16(13-15)17(22)7-4-14-5-8-19(24)20(25)12-14/h4-9,12-13,23-25H,3,10-11H2,1-2H3/b7-4+ |
InChI Key |
REVUQEFNCUXRHO-QPJJXVBHSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CN(C)CCCOC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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